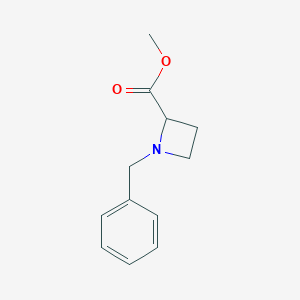

Methyl 1-benzylazetidine-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402709 | |

| Record name | Methyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-37-5 | |

| Record name | 1-Benzyl-2-(methoxycarbonyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzylazetidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1-benzylazetidine-2-carboxylate" basic properties

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique strained four-membered azetidine ring, coupled with the benzyl protecting group and a reactive carboxylate ester, makes it a valuable precursor for a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is this compound.[1][2] Its structure consists of a saturated four-membered nitrogen-containing ring, known as an azetidine. A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom at position 1, and a methyl ester group (-COOCH₃) is substituted at position 2 of the ring.[1] This arrangement is crucial to its chemical behavior, offering a combination of a sterically demanding N-substituent and a functional handle for further chemical modification.

There appear to be two CAS Numbers associated with this compound in various databases: 117396-78-8 and 18085-37-5.[1][3] Researchers should be aware of this and verify the specific identifier used by their supplier.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][3] |

| Molecular Weight | 205.25 g/mol | [1][3] |

| Appearance | Yellow liquid | [4] |

| Boiling Point | 273 °C | [3][4] |

| Density | 1.153 g/cm³ | [3][4] |

| Flash Point | 101 °C | [3][4] |

| Refractive Index | 1.560 | [3] |

| pKa | 6.42 ± 0.40 (Predicted) | [4] |

| XLogP3 | 1.8 | [3] |

| Solubility | Moderately soluble in organic solvents (e.g., chloroform, ethanol); low water solubility.[1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from azetidine-2-carboxylic acid. This method is favored for its straightforward nature and use of readily available starting materials.

Synthetic Workflow Diagram

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis.

Step 1: Esterification of Azetidine-2-carboxylic Acid

-

Rationale: The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent benzylation step and to increase its solubility in organic solvents. An acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

Suspend azetidine-2-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl azetidine-2-carboxylate.

-

Step 2: N-Benzylation of Methyl azetidine-2-carboxylate

-

Rationale: The benzyl group is introduced onto the nitrogen atom of the azetidine ring via a nucleophilic substitution reaction. A base is required to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily attacks the electrophilic benzylic carbon of benzyl bromide. Potassium carbonate is a common choice as it is a mild, inexpensive, and easily removable base.

-

Procedure:

-

Dissolve the crude methyl azetidine-2-carboxylate from Step 1 in a suitable polar aprotic solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate or sodium hydride.[1]

-

Add benzyl bromide dropwise to the stirring mixture.

-

Heat the reaction to reflux and maintain for several hours to overnight until the starting material is consumed.[1]

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph), signals for the protons on the azetidine ring, and a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.[1] The diastereotopic protons of the azetidine ring will exhibit complex splitting patterns due to their constrained environment.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester (around 170 ppm), carbons of the phenyl ring, the benzylic carbon, the carbons of the azetidine ring, and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretch of the saturated ester.[5][6] Additional bands corresponding to C-H stretches of the aromatic and aliphatic portions, and C-N stretching will also be present.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the reactivity of its functional groups.[7]

-

Ester Group Transformations: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding primary alcohol.[1]

-

N-Debenzylation: The benzyl group serves as a common protecting group for the nitrogen atom. It can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the free secondary amine, which can then be functionalized further.

-

Azetidine Ring Chemistry: The strained four-membered ring can participate in ring-opening reactions under certain conditions, although it is generally stable.

Application as a Synthetic Intermediate

The compound's true value lies in its role as a scaffold for building more complex molecules, particularly in the development of novel pharmaceuticals.[2][7] The azetidine motif is a desirable feature in many bioactive compounds.

Caption: Key transformations of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in medicinal chemistry, particularly for synthesizing compounds targeting the central nervous system.[2][7] The rigid azetidine scaffold allows for precise positioning of functional groups in three-dimensional space, which is critical for specific interactions with biological targets like enzymes and receptors. Its use as a versatile intermediate enables the efficient creation of libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[7]

Safety and Handling

While a comprehensive, universally agreed-upon safety profile is not available, some suppliers provide hazard information. It is crucial to handle this chemical with appropriate care in a well-ventilated area, such as a fume hood.[3]

-

Potential Hazards: Some sources indicate potential health hazards upon exposure. These include:

-

Precautionary Measures:

Users are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and up-to-date safety and handling information.

References

- EvitaChem. (n.d.). This compound.

- J&K Scientific. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.

- Echemi. (n.d.). This compound.

- Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.

- ChemicalBook. (n.d.). This compound.

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm⁻¹] in the IR spectra of 1-11. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 18085-37-5 [m.chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate (CAS 18085-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzylazetidine-2-carboxylate, bearing the CAS number 18085-37-5, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, combined with the versatile benzyl protecting group and a reactive carboxylate moiety, renders it a valuable precursor for a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, thorough characterization data, and a notable application in the synthesis of bioactive natural products.

Introduction: The Strategic Importance of a Strained Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of significant interest in drug discovery. Its inherent ring strain influences molecular conformation and can impart unique pharmacological properties. This compound serves as a stable, yet reactive, synthon for introducing this valuable scaffold. The benzyl group provides robust protection of the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions, while the methyl ester at the C-2 position offers a handle for a variety of chemical transformations, including amide bond formation and reduction. This combination of features makes it an attractive starting material for the synthesis of novel therapeutic agents and complex natural products.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different solvent systems and for planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 18085-37-5 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |

| Molecular Weight | 205.26 g/mol | [3][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow liquid | [5] |

| Boiling Point | 273 °C (Predicted) | [3] |

| Density | 1.153 g/cm³ (Predicted) | [3] |

| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [2] |

| InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of synthetic chemistry. The following sections provide detailed experimental and predicted spectroscopic data for the characterization of this compound.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The experimental data presented below is consistent with the assigned structure.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45–7.14 | m | 5H | Ar-H |

| 3.80 | d, J = 12.6 Hz | 1H | CH₂ Ph |

| 3.74 | t, J = 8.4 Hz | 1H | CH CO |

| 3.63 | s | 3H | OCH₃ |

| 3.59 | d, J = 12.6 Hz | 1H | CH₂ Ph |

| 3.34–3.29 | m | 1H | NCH₂ |

| 2.94 | ddd, J = 9.2, 7.8, 6.9 Hz | 1H | NCH₂ |

| 2.41–2.32 | m | 1H | NCH₂CH₂ |

| 2.21 | dtd, J = 10.5, 8.1, 2.4 Hz | 1H | NCH₂CH₂ |

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Assignment |

| 170–175 | Ester C =O |

| 125–140 | Aromatic C |

| 65–70 | Azetidine C 2 |

| 55–60 | N–C H₂–Ph |

| 50–55 | OC H₃ |

Synthesis Protocol: A Reliable and Reproducible Method

The following protocol details a robust method for the synthesis of this compound, adapted from a procedure described in the literature.[1] This two-step process involves the initial formation of the azetidine ring followed by esterification.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Benzylazetidine-2-carboxylic acid [1]

-

Reaction Setup: To a stirred solution of methyl 1,3-dibromopropionate (3.66 g, 14 mmol, 1 equivalent) in acetonitrile (30 mL), add triethylamine (5.87 mL, 42.24 mmol, 3 equivalents) followed by benzylamine (1.54 mL, 14 mmol, 1 equivalent).

-

Rationale: Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution and cyclization reaction.

-

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization to form the azetidine ring.

-

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylazetidine-2-carboxylic acid.

Step 2: Esterification to this compound (General Procedure)[3]

-

Reaction Setup: Dissolve the crude 1-benzylazetidine-2-carboxylic acid in methanol, which acts as both the solvent and the reagent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Rationale: This is a classic Fischer esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a synthetic intermediate is exemplified by its use as a starting material in the total synthesis of pyrrolizidine alkaloids.

Synthesis of Turneforcidine and Platynecine

This compound is a readily available precursor for the synthesis of the pyrrolizidine alkaloids turneforcidine and platynecine.[7][8] These natural products exhibit a range of biological activities and are therefore attractive targets for synthetic chemists. The synthesis involves an initial reaction of the azetidinecarboxylate ester with a metallocarbene to generate an azetidinium ylide. This intermediate then undergoes a[3][6]-shift, leading to a ring-expanded pyrrolidine product, which serves as a key intermediate en route to the target alkaloids.[7][8]

Role as a Versatile Synthetic Intermediate

Beyond this specific example, this compound is widely utilized in synthetic and medicinal chemistry programs.[2] Its applications include:

-

Pharmaceutical Development: As a building block for novel therapeutic agents, particularly in the area of neurological disorders.[2]

-

Organic Synthesis: For the creation of complex nitrogen-containing molecules.[2]

-

Biochemical Research: In the design of enzyme inhibitors and probes for studying biochemical pathways.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the unique properties of the azetidine ring, makes it an important tool for researchers in both academia and industry. The detailed synthetic protocol and characterization data provided in this guide are intended to facilitate its use in the development of novel pharmaceuticals and other complex molecular targets.

References

-

Capriati, V., Degennaro, L., Falcicchio, A., Fochi, F., Luisi, R., & Zenzola, M. (2015). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 3, 61. [Link]

-

Nocquet, P.-A. (2022). Cyclisation Décarboxylante Photocatalytique – Vers une Stratégie Générale de Synthèse d'Azaspirocycles et de Glycomimétics [Doctoral dissertation, Université de Strasbourg]. [Link]

-

Amazon S3. (n.d.). Substituted Cyclobutanones. Retrieved January 9, 2026, from [Link]

-

Lin, G., Liu, H., & Chen, G. (2006). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. Organic Letters, 8(3), 355–358. [Link]

-

ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Request PDF. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

ChemSynthesis. (n.d.). methyl 1-benzyl-2-azetidinecarboxylate. ChemSynthesis. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). BF3·OEt2 catalyzed base-free regiospecific ring opening of N-activated azetidines with (E)-1-arylidene-2-arylhydrazines. Request PDF. Retrieved January 9, 2026, from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). A Concise Synthesis of Turneforcidine via a Metalloiminium Ion Cyclization Terminated by the 2-(Methylthio)-3-(trimethylsilyl)-1-propenyl Moiety. Request PDF. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

LookChem. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. LookChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. publication-theses.unistra.fr [publication-theses.unistra.fr]

- 2. jk-sci.com [jk-sci.com]

- 3. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Frontiers | Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of Methyl 1-benzylazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-benzylazetidine-2-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its structural architecture, elucidation through modern spectroscopic techniques, and the strategic considerations for its synthesis. This document is designed to serve as a practical resource, blending foundational chemical principles with actionable laboratory protocols.

Introduction: The Significance of the Azetidine Scaffold

This compound (CAS Number: 18085-37-5) is a substituted amino acid ester built upon a four-membered saturated nitrogen heterocycle known as the azetidine ring.[1][2][3] The inherent ring strain and unique stereochemical properties of the azetidine motif make it a valuable building block in drug discovery.[4][5] Its incorporation into larger molecules can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules, finding applications in medicinal chemistry and pharmaceutical development.[1][6]

Molecular Structure and Physicochemical Profile

The molecule's systematic IUPAC name, this compound, precisely describes its constituent parts.[1][7] It features a central azetidine ring, a benzyl group (–CH₂C₆H₅) attached to the nitrogen at position 1, and a methyl ester group (–COOCH₃) at position 2.[7] The benzyl group significantly increases the molecule's lipophilicity, which can influence its solubility and biological interactions.[7]

Caption: Molecular structure of this compound.

Table 1: Core Compound Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][7] |

| CAS Number | 18085-37-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][7][8] |

| Molecular Weight | 205.25 g/mol | [2][7] |

| Boiling Point | ~273 - 315 °C (estimated) | [2][7][9] |

| Density | ~1.153 g/cm³ | [2][9] |

| Solubility | Low in water; soluble in organic solvents like chloroform and ethanol. | [7] |

| pKa (protonated N) | 7.5–8.5 (estimated) | [7] |

| XLogP3 | 1.8 | [2] |

| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 | [1][7][8] |

| InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N | [1][2][7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a robust, two-step process starting from azetidine-2-carboxylic acid. This precursor, a non-proteinogenic amino acid, is first esterified to protect the carboxylic acid, followed by N-alkylation to introduce the benzyl group.[7]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles.[7]

Part A: Esterification of Azetidine-2-carboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Catalysis: Cool the mixture in an ice bath and slowly add an acid catalyst, such as sulfuric acid (H₂SO₄, ~1.2 eq) or thionyl chloride (SOCl₂, ~1.2 eq), dropwise. The choice of an acid catalyst is crucial to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The effervescence indicates the neutralization of the excess acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl azetidine-2-carboxylate.

Part B: N-Benzylation

-

Setup: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) from Part A in an anhydrous aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.0 eq) or sodium hydride (NaH, ~1.1 eq). The base is essential to deprotonate the secondary amine of the azetidine ring, generating a more nucleophilic nitrogen anion.

-

Alkylation: Add benzyl bromide (BnBr, ~1.1 eq) dropwise to the stirring mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor by TLC for the disappearance of the starting material.

-

Purification: Upon completion, filter off the inorganic salts. Concentrate the filtrate and purify the residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless to yellow liquid.[3]

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data provides a fingerprint for the compound, allowing for its unambiguous identification.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Functional Group | Expected Chemical Shift / Absorption Range | Rationale / Notes |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.20 - 7.40 ppm (m, 5H) | Protons on the phenyl ring. |

| Benzylic Protons (N-CH₂-Ph) | δ ~3.6 - 4.0 ppm (s or ABq, 2H) | Methylene protons adjacent to the nitrogen and phenyl group. May appear as a singlet or an AB quartet depending on chirality and conformational restriction. | |

| Azetidine Proton (C2-H) | δ ~3.5 - 3.9 ppm (t or dd, 1H) | The proton at the chiral center (C2), coupled to the C3 protons. | |

| Methyl Ester Protons (O-CH₃) | δ ~3.7 ppm (s, 3H) | A characteristic singlet for the methyl ester group. | |

| Azetidine Protons (C3-H₂, C4-H₂) | δ ~2.0 - 3.4 ppm (m, 4H) | Complex multiplets arising from the protons on the azetidine ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 - 175 ppm | Typical chemical shift for an ester carbonyl carbon.[10] |

| Aromatic Carbons (C₆H₅) | δ ~127 - 138 ppm | Multiple signals corresponding to the carbons of the phenyl ring. | |

| Benzylic Carbon (N-CH₂) | δ ~55 - 60 ppm | The carbon of the methylene bridge. | |

| Azetidine Carbons (C2, C4) | δ ~50 - 65 ppm | Carbons directly attached to the nitrogen atom. | |

| Azetidine Carbon (C3) | δ ~20 - 30 ppm | The methylene carbon at position 3 of the ring. | |

| Methyl Ester Carbon (O-CH₃) | δ ~52 ppm | The carbon of the methyl group of the ester. | |

| IR Spectroscopy | C=O Stretch (Ester) | 1735 - 1750 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a saturated ester carbonyl group.[10] |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | C-H stretching vibrations of the benzene ring. | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | C-H stretching vibrations of the azetidine and benzylic CH₂ groups. | |

| C-O Stretch (Ester) | 1100 - 1300 cm⁻¹ | C-O single bond stretching. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 205.11 | Corresponding to the molecular formula C₁₂H₁₅NO₂.[11] |

| Key Fragments | m/z = 146 ([M-COOCH₃]⁺) | Loss of the methoxycarbonyl radical. | |

| m/z = 91 ([C₇H₇]⁺) | Characteristic tropylium ion from the benzyl group. |

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its structural features allow for further chemical modifications:

-

Peptidomimetics: It can be incorporated into peptide chains as a conformationally constrained proline analogue.

-

Novel Heterocycles: The azetidine ring can be a precursor for constructing more complex, polycyclic nitrogen-containing frameworks.

-

Drug Discovery: It serves as a starting material for synthesizing potential therapeutic agents, particularly in areas like neuroscience, where azetidine-containing compounds have shown promise.[1][6]

Conclusion

This compound is a well-defined chemical entity whose structure is readily confirmed by standard spectroscopic methods. The synthetic route is straightforward, relying on fundamental organic reactions. Its value lies not in its own biological activity, but in its role as a versatile and strategically important building block for the creation of novel molecules with potential applications in pharmaceutical and materials science.[6]

References

-

Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

-

Scientific.net. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

-

ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

- Google Patents.

-

ChemSynthesis. methyl 1-benzyl-2-azetidinecarboxylate - 18085-37-5. [Link]

-

ACS Publications. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry. [Link]

-

PubChemLite. This compound (C12H15NO2). [Link]

-

EG Automatyka. (R)-Methyl 1-benzyl-2-methylazetidine-2-carboxylate. [Link]

-

RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

-

SpectraBase. 1-Benzyl-2-methyl-(2R)-aziridine-1,2-dicarboxylate - Optional[1H NMR] - Spectrum. [Link]

-

Isotope Science / Alfa Chemistry. This compound-d5. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

-

CP Lab Safety. methyl 1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 500 mg. [Link]

- Google Patents.

-

Preprints.org. Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 18085-37-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 18085-37-5 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

"Methyl 1-benzylazetidine-2-carboxylate" IUPAC name

An In-Depth Technical Guide to Methyl 1-Benzylazetidine-2-Carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its rigid, four-membered azetidine core, a strained proline analogue, offers a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, detail robust synthetic and analytical protocols, explore its chemical reactivity, and contextualize its applications within the broader landscape of drug discovery, particularly in the development of agents for neurological disorders.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring system has emerged as a cornerstone in contemporary drug design. As saturated N-heterocycles, azetidines serve as valuable bioisosteres for other cyclic and acyclic structures, offering a distinct three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. Azetidine-2-carboxylic acid, the parent structure of the title compound, is a non-proteinogenic amino acid that acts as a conformationally restricted analogue of L-proline.[1] This structural constraint is highly desirable for locking bioactive conformations in peptides and small molecules, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The incorporation of the 1-benzyl and 2-carboxylate moieties, as seen in this compound, provides synthetic handles for diversification and modulates the compound's lipophilicity, making it an exceptionally versatile intermediate.[2][3]

Core Compound Profile: this compound

A precise understanding of the fundamental properties of a synthetic intermediate is critical for its effective use. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Identification

-

IUPAC Name : this compound

-

Synonyms : 1-Benzyl-azetidine-2-carboxylic acid methyl ester, 1-Benzyl-2-(methoxycarbonyl)azetidine[3][4]

-

CAS Number : 18085-37-5[3][4][5][6][7] (Note: CAS 117396-78-8 is also occasionally associated with this compound, but 18085-37-5 is more widely cited in chemical databases).

Physicochemical Properties

The properties of this compound make it suitable for a range of organic transformations, typically conducted in non-aqueous media.

| Property | Value | Source(s) |

| Molecular Weight | 205.25 g/mol | [3][4][6] |

| Appearance | Yellow liquid | [3][7] |

| Boiling Point | ~273 °C | [4][7] |

| Density | ~1.153 g/cm³ | [4][7] |

| Flash Point | ~101 °C | [4][7] |

| Solubility | Moderately soluble in organic solvents (e.g., chloroform, ethanol); low water solubility. | [2] |

| Storage Conditions | Store at 2-8°C, protected from moisture. | [3][7] |

Molecular Structure

The structure features a saturated four-membered nitrogen-containing ring (azetidine) substituted at the nitrogen (position 1) with a benzyl group and at carbon 2 with a methyl ester.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a reliable two-step sequence starting from azetidine-2-carboxylic acid. The chosen pathway is efficient and utilizes common laboratory reagents.

Recommended Synthetic Protocol

This protocol is based on well-established esterification and N-alkylation reactions.[2] The rationale is to first form the less reactive methyl ester before introducing the benzyl group onto the nucleophilic nitrogen, which prevents competitive reactions.

Step 1: Fischer Esterification of Azetidine-2-carboxylic Acid

-

Objective : To convert the carboxylic acid to its corresponding methyl ester.

-

Causality : An acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol. A large excess of methanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle.

-

Protocol :

-

Suspend azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl azetidine-2-carboxylate, which can often be used in the next step without further purification.

-

Step 2: N-Benzylation of Methyl Azetidine-2-carboxylate

-

Objective : To introduce the benzyl protecting group onto the azetidine nitrogen.

-

Causality : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the secondary amine of the azetidine, generating a potent nucleophile.[2] This nucleophilic nitrogen then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. Acetonitrile is a common solvent as it is polar aprotic and effectively solvates the cation of the base.

-

Protocol :

-

Dissolve methyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add a solid base, such as potassium carbonate (1.5-2.0 eq).

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

-

Heat the mixture to 50-60°C and stir overnight. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Synthetic Workflow Diagram

Caption: General two-step synthesis of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the benzylic methylene protons (singlet, ~3.6-3.8 ppm), the methyl ester protons (singlet, ~3.7 ppm), and a series of multiplets for the three distinct protons on the azetidine ring, including the C2 proton (~3.9-4.1 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all 12 carbons, including the ester carbonyl (~170-175 ppm), aromatic carbons (~127-138 ppm), and the aliphatic carbons of the azetidine ring, benzyl methylene, and methyl ester.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group confirmation. Key diagnostic peaks include a strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and C-H stretches for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) regions.[8]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 206.1176.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[3][5] Its utility stems from the stable yet reactive nature of its functional groups.

-

Versatile Intermediate : It serves as a building block for more complex molecules. The benzyl group can be removed under hydrogenolysis conditions to reveal the secondary amine for further functionalization, while the ester can be hydrolyzed to the carboxylic acid or reduced to the corresponding alcohol.[2]

-

Neurological Disorders : The azetidine scaffold is of particular interest in the development of therapeutic agents for neurological disorders.[3][5] Its rigid structure can help orient pharmacophoric elements for optimal interaction with receptors and enzymes in the central nervous system.

-

Modulation of Physicochemical Properties : The benzyl group confers lipophilicity, which can be crucial for membrane permeability.[2] The methyl ester provides a site for creating prodrugs or linking to other molecular fragments. The strategic introduction of methyl groups is a known tactic in lead optimization to enhance metabolic stability and modulate pharmacokinetics.[10]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

-

Hazard Identification : This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[7]

-

Handling Precautions : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][7]

Conclusion

This compound stands out as a strategically designed synthetic intermediate. It combines the desirable conformational rigidity of the azetidine core with orthogonal functional groups that permit selective chemical manipulation. Its established synthetic route and well-defined properties make it a reliable and valuable tool for medicinal chemists aiming to explore new chemical space. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the role of such sophisticated building blocks in accelerating drug discovery pipelines is set to expand.

References

-

J&K Scientific. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester | 18085-37-5. J&K Scientific LLC. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-benzyl-2-azetidinecarboxylate - 18085-37-5. ChemSynthesis. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). PubChemLite. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 18085-37-5 [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-benzylazetidine-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 1-benzylazetidine-2-carboxylate (C₁₂H₁₅NO₂), a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique chemical properties, and its strategic application in the development of novel therapeutics.

The Strategic Importance of the Azetidine Scaffold

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry.[1] Its significance stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[2][3]

-

Structural Rigidity and 3D Character: The inherent ring strain and conformational rigidity of the azetidine ring provide a level of three-dimensionality that is distinct from larger saturated heterocycles.[1][3] This constrained geometry allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

-

Improved Physicochemical Properties: Incorporating an azetidine motif can favorably modulate key drug-like properties. It often enhances aqueous solubility, metabolic stability, and overall pharmacokinetic profiles compared to more common bioisosteres like piperidines or piperazines.[2][3]

-

Novel Chemical Space: The sp³-rich character of the azetidine ring provides access to novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[2][3] This is crucial for identifying ligands for challenging biological targets.

This compound serves as a versatile intermediate, providing a stable yet reactive framework for elaborating these desirable features into more complex and potent drug candidates.[4][5]

Core Compound Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

Nomenclature and Identifiers

The compound is systematically named This compound .[4] This name precisely describes its structure: a central four-membered "azetidine" ring, a "benzyl" group attached to the nitrogen at position 1, and a "methyl carboxylate" (ester) group at position 2.[4]

| Identifier | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol [4] |

| CAS Number | 18085-37-5[6][7][8][9] |

| IUPAC Name | This compound[4][6] |

| SMILES | COC(=O)C1CCN1CC2=CC=CC=C2[4][6] |

| InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N[4][6] |

Physicochemical Properties

While extensive experimental data is limited, the following table summarizes key reported and predicted physicochemical properties.

| Property | Value | Source/Comment |

| Appearance | Yellow liquid | [8] |

| Boiling Point | ~273 - 315 °C | [4][7][8] |

| Density | ~1.153 g/cm³ | [7][8] |

| Flash Point | ~101 °C | [7][8] |

| Solubility | Moderately soluble in organic solvents (chloroform, ethanol); low water solubility. | Predicted based on structure.[4] |

| Predicted logP | 1.8 - 2.2 | [4] |

| Predicted pKa | 6.42 - 8.5 (protonated azetidine nitrogen) | [4][8] |

The presence of the hydrophobic benzyl group contributes to its low water solubility, while the ester and the nitrogen atom provide polarity.[4] The basicity of the azetidine nitrogen is a key feature for its reactivity and potential biological interactions.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation. One would expect to see characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons (CH₂), the methyl protons of the ester, and the distinct, often complex, signals for the three protons on the azetidine ring.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₂H₁₅NO₂) by providing a highly accurate mass measurement of the molecular ion.[4] Predicted m/z for [M+H]⁺ is 206.11756.[10]

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved via a robust, two-step sequence starting from azetidine-2-carboxylic acid. This approach offers a logical and efficient pathway to the target molecule.

Caption: Synthetic workflow for this compound.

Step 1: Fischer Esterification of Azetidine-2-carboxylic Acid

The initial step involves converting the carboxylic acid moiety to a methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[11][12]

-

Causality: The reaction is acid-catalyzed. The acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[11] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Methanol is typically used in large excess, serving as both the reagent and the solvent, to drive the equilibrium towards the ester product according to Le Châtelier's principle.[11][13]

Protocol: Synthesis of Methyl azetidine-2-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add azetidine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes). Cool the suspension in an ice bath (0 °C).

-

Catalyst: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl azetidine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Benzylation

With the ester in hand, the next step is the introduction of the benzyl protecting group onto the azetidine nitrogen. This is a standard nucleophilic substitution reaction.

-

Causality: The azetidine nitrogen is a secondary amine and acts as the nucleophile. A base (e.g., potassium carbonate or sodium hydride) is required to deprotonate the amine, increasing its nucleophilicity.[4] The resulting anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the C-N bond. The reaction is typically performed under reflux to ensure complete conversion.[4]

Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask, add methyl azetidine-2-carboxylate (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Base: Add a solid base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the reaction is complete (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[1]

Applications in Drug Discovery

This compound is not an end product but a versatile starting point for more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.[5][6]

Caption: Reactivity and application pathways for the title compound.

-

As a Versatile Intermediate: This compound is a valuable building block in synthetic organic chemistry.[4][5] The ester group can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple handles for further diversification.[4]

-

Medicinal Chemistry Scaffolding: The benzyl group serves as a common protecting group for the nitrogen atom. Its removal via hydrogenolysis reveals the secondary amine, which can then be functionalized with a wide array of substituents to build libraries of compounds for structure-activity relationship (SAR) studies.[14] This strategy is central to discovering molecules with optimized biological activity.

-

Neurological and Other Therapeutic Areas: Azetidine derivatives have shown promise as central nervous system (CNS) modulators, antibacterial agents, and anticancer agents.[2][3] This specific ester is used in the design of novel therapeutic agents, with particular mention in the context of neurological disorders.[5][6]

Conclusion

This compound is more than just a chemical with a specific formula; it is a strategically designed scaffold that empowers medicinal chemists. Its synthesis is logical and scalable, and its structural features—a rigid, sp³-rich core, a modifiable ester, and a protected nitrogen—provide an ideal platform for exploring novel chemical space. As the demand for drugs with improved pharmacokinetic profiles and unique mechanisms of action continues to grow, the importance of versatile building blocks like this azetidine derivative will only increase, solidifying its role as a cornerstone in the foundation of next-generation pharmaceutical innovation.[2]

References

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

-

Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

-

Title: Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications Source: SciTechnol URL: [Link]

-

Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Publishing URL: [Link]

-

Title: methyl 1-benzyl-2-azetidinecarboxylate - 18085-37-5 Source: ChemSynthesis URL: [Link]

-

Title: Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells Source: PubMed URL: [Link]

-

Title: this compound (C12H15NO2) Source: PubChemLite URL: [Link]

-

Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline Source: Journal of the American Chemical Society URL: [Link]

-

Title: Azetidine-2-carboxylic acid Source: Wikipedia URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

-

Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

-

Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: [Application of methyl in drug design] Source: PubMed URL: [Link]

-

Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

-

Title: Acid to Ester - Common Conditions Source: The Org Chem Project URL: [Link]

-

Title: methyl 1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 500 mg Source: CP Lab Safety URL: [Link]

- Title: Processes for producing azetidine-2-carboxylic acid and intermediates thereof Source: Google Patents URL

-

Title: Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 Source: PubChem - NIH URL: [Link]

-

Title: Benzyl Esters Source: Organic Chemistry Portal URL: [Link]

-

Title: 08.08 Esterification of Carboxylic Acids Source: YouTube URL: [Link]

-

Title: this compound-d5 Source: Isotope Science / Alfa Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy this compound (EVT-1174338) | 117396-78-8 [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 18085-37-5 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

Introduction: The Stereochemical Significance of a Versatile Building Block

An In-Depth Technical Guide to the Stereochemistry of Methyl 1-benzylazetidine-2-carboxylate

This compound, with the molecular formula C₁₂H₁₅NO₂, is a heterocyclic compound featuring a strained four-membered azetidine ring.[1][2] This structural motif is of significant interest in medicinal chemistry, serving as a versatile intermediate and a proline analogue in the synthesis of novel therapeutic agents, particularly for neurological disorders.[3][4][5] The core of its chemical utility and biological relevance lies in its stereochemistry. The carbon atom at the 2-position (C2) of the azetidine ring, bonded to both the nitrogen and the methoxycarbonyl group, is a stereocenter.

This chirality dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-methyl 1-benzylazetidine-2-carboxylate and (S)-methyl 1-benzylazetidine-2-carboxylate. In drug development, it is a fundamental principle that enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[6] Therefore, the ability to synthesize, separate, and definitively characterize the individual stereoisomers of this compound is paramount.

This guide provides a comprehensive exploration of the stereochemistry of this compound. It moves beyond simple protocols to elucidate the underlying principles of stereoselective synthesis, chiral resolution, and analytical characterization, offering field-proven insights for professionals in drug discovery and development.

Part 1: Synthetic Strategies for Stereochemical Control

The synthesis of this compound can be approached in two distinct ways: a racemic synthesis that produces an equal mixture of both enantiomers, or an asymmetric (enantioselective) synthesis designed to yield a single, desired enantiomer.

Racemic Synthesis: The Foundational Pathway

A racemic synthesis is often the most direct route to the compound, providing the material as a 50:50 mixture of (R) and (S) enantiomers. This mixture, known as a racemate, is the necessary starting point for chiral resolution. A common and reliable method involves a two-step process starting from the commercially available azetidine-2-carboxylic acid.[1]

Causality of Experimental Design:

-

Esterification: The initial step is the protection of the carboxylic acid as a methyl ester. This is crucial because the subsequent benzylation step requires a base, which would otherwise react with the acidic proton of the carboxyl group. Methanol is used as both the reagent and solvent, with a strong acid catalyst like sulfuric acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

N-Benzylation: The introduction of the benzyl group onto the ring nitrogen is a standard nucleophilic substitution reaction. The nitrogen of the methyl azetidine-2-carboxylate acts as a nucleophile. A base, such as potassium carbonate, is used to deprotonate the secondary amine, increasing its nucleophilicity. Benzyl bromide serves as the electrophile. The reaction is typically heated under reflux to ensure it proceeds to completion.[1]

Experimental Protocol: Racemic Synthesis

-

Esterification:

-

Suspend azetidine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (1.1 eq) dropwise, keeping the temperature below 10 °C.

-

Remove the ice bath and heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl azetidine-2-carboxylate.

-

-

N-Benzylation:

-

Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (10 mL per gram).

-

Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield racemic this compound as a yellow liquid.[3]

-

Caption: Racemic synthesis of this compound.

Asymmetric Synthesis: Direct Access to Enantiopure Compounds

Asymmetric synthesis provides a more elegant and efficient route to a single enantiomer, bypassing the need for resolution and avoiding the loss of 50% of the material.[7][8] A successful strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction.[9][10] For azetidine synthesis, optically active α-methylbenzylamine is a proven and inexpensive chiral auxiliary.[9][10]

Causality of Experimental Design: The key principle is the formation of a diastereomeric mixture that can be separated. The synthesis departs from methyl 2,4-dibromobutanoate, which reacts with an enantiopure amine (e.g., (S)-1-phenylethylamine). This reaction forms two diastereomers: (2S,1′S) and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.[11] Because these diastereomers have different physical properties, they can be separated using standard chromatography. The chiral auxiliary imposes steric hindrance that favors the formation of one diastereomer over the other and allows for their physical separation. Once separated, the chiral auxiliary is removed (e.g., via hydrogenolysis), and the nitrogen is subsequently benzylated to yield the final enantiopure product.

Experimental Protocol: Asymmetric Synthesis (Conceptual Steps)

-

Diastereoselective Cyclization:

-

React methyl 2,4-dibromobutanoate with (S)-1-phenylethylamine in the presence of a base (e.g., NaHCO₃) in a suitable solvent like acetonitrile under reflux.[11]

-

This cyclization forms a mixture of two diastereomers: (2S,1′S) and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.

-

-

Diastereomer Separation:

-

Separate the diastereomers using silica gel column chromatography. Diastereomers have different Rƒ values, allowing for their isolation.[11]

-

-

Auxiliary Removal & Benzylation:

-

Take the desired, separated diastereomer (e.g., the 2S,1'S isomer).

-

Remove the 1-phenylethyl group via catalytic hydrogenolysis (e.g., using H₂ and a Palladium catalyst). This yields enantiopure methyl azetidine-2-carboxylate.

-

Perform N-benzylation as described in the racemic protocol (Section 1.1) to obtain the final enantiopure product, (S)-methyl 1-benzylazetidine-2-carboxylate.

-

Caption: Principle of asymmetric synthesis using a chiral auxiliary.

Part 2: Chiral Resolution of the Racemic Mixture

When an asymmetric synthesis is not feasible or desired, chiral resolution is employed to separate the enantiomers from a racemic mixture. This technique relies on converting the enantiomers into diastereomers, which possess different physical properties that allow for their separation.[7]

Resolution via Diastereomeric Salt Formation

This classical and powerful method is often the first choice for the preparative-scale resolution of compounds containing an acidic or basic functional group.[12] While the target molecule, an ester, is neutral, its immediate precursor, 1-benzylazetidine-2-carboxylic acid, is amenable to this technique.[13] The strategy involves resolving the racemic acid and then esterifying the separated enantiomers.

Causality of Experimental Design: The racemic acid is reacted with an enantiomerically pure base (the "resolving agent"), such as (R)- or (S)-1-phenylethylamine.[14] This acid-base reaction forms a pair of diastereomeric salts:

-

(R)-acid + (S)-base → (R,S)-diastereomeric salt

-

(S)-acid + (S)-base → (S,S)-diastereomeric salt

These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent.[15] By carefully choosing the solvent, one salt can be selectively precipitated through fractional crystallization while the other remains in solution.[12] Once the less-soluble salt is isolated and purified, the acid-base reaction is reversed by adding a strong acid to protonate the carboxylate and a base to neutralize the resolving agent, liberating the enantiomerically pure acid.

Experimental Protocol: Chiral Resolution of 1-Benzylazetidine-2-carboxylic Acid

-

Salt Formation:

-

Dissolve racemic 1-benzylazetidine-2-carboxylic acid (1.0 eq) in a hot solvent (e.g., ethanol or isopropanol).

-

In a separate flask, dissolve an enantiopure resolving agent, such as (S)-1-phenylethylamine (0.5 eq), in the same hot solvent.

-

Slowly add the resolving agent solution to the racemic acid solution.

-

Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less-soluble diastereomeric salt.

-

-

Separation & Purification:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

The purity of the salt can be enhanced by recrystallization. The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) to lower the pH to ~2.

-

Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiopure acid.

-

-

Esterification:

-

Convert the enantiopure acid to the target methyl ester using the esterification protocol described in Section 1.1.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Resolution via Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining enantiomeric purity and can also be adapted for preparative-scale separations. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[16]

Principle of Separation: The CSP is composed of a chiral selector molecule immobilized on a solid support (typically silica gel).[17] When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different association/dissociation kinetics and binding energies. The enantiomer that forms the more stable complex will be retained longer on the column and thus elute later, resulting in separation. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for a wide range of chiral compounds.[18]

Caption: Principle of enantiomeric separation by chiral HPLC.

Part 3: Stereochemical Characterization

After synthesis or resolution, it is essential to verify the stereochemical integrity of the product. This involves two distinct goals: determining the enantiomeric purity (or enantiomeric excess) and assigning the absolute configuration (R or S).

Determination of Enantiomeric Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Chiral HPLC: This is the most accurate and widely used method. A small amount of the sample is injected onto a chiral column under optimized conditions. The relative areas of the two enantiomer peaks in the resulting chromatogram are integrated to calculate the ee with high precision.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IB, cellulose tris(3,5-dimethylphenylcarbamate)) | Broad applicability and proven success for a wide range of molecules.[17][18] |

| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Provides strong chiral recognition through hydrogen bonding and dipole-dipole interactions. |

| Reversed Phase: Acetonitrile / Water / Buffer | Used for more polar compounds; interactions are driven by a combination of hydrophobic and polar effects.[19] | |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good peak shape and resolution.[16] |

| Detection | UV (e.g., at 219 nm or 254 nm) | The benzyl group provides a strong chromophore for UV detection.[19] |

Determination of Absolute Configuration

Assigning the absolute configuration (i.e., labeling the stereocenter as R or S) is a more complex challenge that requires definitive analytical techniques.

Cahn-Ingold-Prelog (CIP) Priority Rules: The assignment is made by ranking the four substituents attached to the C2 stereocenter. For this compound, the priorities are:

-

-N(Bn)CH₂- (Nitrogen)

-

-COOCH₃ (Carbonyl carbon)

-

-CH₂- (Ring methylene group)

-

-H (Hydrogen, not explicitly shown)

Viewing the molecule with the lowest priority group (H) pointing away, the configuration is (R) if the sequence from 1→2→3 is clockwise, and (S) if it is counter-clockwise.

Analytical Methods:

-

X-Ray Crystallography: This is the unequivocal method for determining absolute configuration. It provides a 3D map of the electron density in a single crystal, allowing for the direct visualization of the spatial arrangement of atoms. If a derivative of the compound can be crystallized with a known chiral moiety, the absolute configuration of the entire molecule can be determined.[20]

-

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation [α] is a physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). By comparing the measured specific rotation of a sample to a literature value for a known enantiomer, the absolute configuration can be inferred.[11]

-